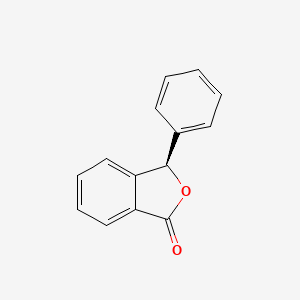

(3r)-3-Phenyl-2-benzofuran-1(3h)-one

Description

Contextualization within Benzofuranone and Phthalide (B148349) Research

The study of (3R)-3-Phenyl-2-benzofuran-1(3H)-one is deeply rooted in the broader history of benzofuranone and isobenzofuranone chemistry. Isobenzofuranones, also known as phthalides, are isomers of benzofuranones where the carbonyl group is at a different position in the heterocyclic ring. chemeo.comnist.gov

The exploration of benzofuran (B130515) derivatives dates back to early synthetic organic chemistry. jocpr.com The isobenzofuranone scaffold, in particular, is a key structural feature in many natural products and synthetic compounds with diverse biological activities. solubilityofthings.com The synthesis of the parent compound, 3-phenylphthalide (B1295097) (a racemic mixture of (3R)- and (3S)-3-Phenyl-2-benzofuran-1(3H)-one), was first reported in 1876. wikipedia.org This early work laid the foundation for the development of more complex and stereospecific synthetic routes. Conventional synthesis methods often result in a racemic mixture, meaning an equal blend of both enantiomers. wikipedia.org

The presence of a chiral lactone moiety is a defining characteristic of this compound. Lactones are cyclic esters, and their chirality, or "handedness," can have a profound impact on their biological activity. nih.govrsc.org Chiral lactones are important structural units in many biologically active natural products and pharmaceuticals. nih.gov The specific three-dimensional arrangement of atoms in a chiral molecule can dictate how it interacts with biological targets like enzymes and receptors. rijournals.comnumberanalytics.com

The precise naming of chiral isomers is crucial for unambiguous communication in science. The Cahn-Ingold-Prelog (CIP) system is the standard method for assigning the absolute configuration (R or S) to a chiral center. msu.edulibretexts.org This system prioritizes the four substituents attached to the chiral carbon, allowing for a clear designation of its spatial arrangement. libretexts.org For this compound, the "(3R)" designation specifies the configuration at the third carbon of the benzofuranone ring system. nih.gov Distinguishing between and separating enantiomers can be challenging due to their identical physical and chemical properties in an achiral environment. quora.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

87481-14-9 |

|---|---|

Molecular Formula |

C14H10O2 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

(3R)-3-phenyl-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C14H10O2/c15-14-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-9,13H/t13-/m1/s1 |

InChI Key |

SQFMIHCARVMICF-CYBMUJFWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2C3=CC=CC=C3C(=O)O2 |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)O2 |

Origin of Product |

United States |

Computational and Theoretical Chemistry Studies of 3r 3 Phenyl 2 Benzofuran 1 3h One

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its ability to deliver accurate results for the physico-chemical properties of various chemical systems, including heterocyclic compounds like benzofuranones. physchemres.org By modeling the electron density, DFT allows for the precise calculation of molecular geometries and electronic properties.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A widely employed and well-validated combination for organic molecules is the B3LYP hybrid functional with the 6-311++G(d,p) basis set. nih.govtandfonline.comnih.govresearchgate.net

Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals. nih.gov This approach tends to provide a robust balance between computational efficiency and accuracy for predicting the properties of many organic compounds. arxiv.org

Basis Set (6-311++G(d,p)): This is a triple-zeta basis set that offers significant flexibility for describing the spatial distribution of electrons. The inclusion of diffuse functions ("++") is crucial for accurately modeling systems with lone pairs or anions, while polarization functions ("(d,p)") allow for the description of non-spherical electron density distributions, which is essential for molecules with π-systems and polar bonds. tandfonline.comnih.gov

The geometry of (3R)-3-Phenyl-2-benzofuran-1(3H)-one is fully optimized using this level of theory to locate the minimum energy structure on the potential energy surface. nih.gov This optimized geometry serves as the foundation for all subsequent property calculations.

Conformational analysis is essential for identifying the most stable three-dimensional arrangement of a molecule. semanticscholar.org For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the phenyl group to the benzofuranone core.

A potential energy surface scan is typically performed by systematically rotating the dihedral angle between the phenyl ring and the benzofuranone ring. The energy of the molecule is calculated at each step to identify the rotational barriers and locate the lowest energy conformer. This process ensures that the global minimum energy structure is used for subsequent spectroscopic predictions, providing a more accurate representation of the molecule's properties. researchgate.net The analysis for similar bicyclic systems has shown that a pseudo-planar geometry is often the most stable. physchemres.org

Spectroscopic Property Predictions and Validation

Computational methods are invaluable for predicting and interpreting various types of spectra. By simulating spectroscopic properties, researchers can validate experimental findings, assign complex spectral features, and understand the electronic and vibrational nature of the molecule.

The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic resonance (NMR) shielding tensors of molecules. nih.govresearchgate.net Using the B3LYP/6-311++G(d,p) optimized geometry, the ¹H and ¹³C NMR chemical shifts of this compound can be predicted.

The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. These theoretical predictions are instrumental in assigning the signals in experimental NMR spectra.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound using the GIAO Method.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C=O | 170.5 | H (Chiral Center) | 5.8 |

| C (Chiral Center) | 85.2 | H (Aromatic Benzene) | 7.2-7.5 |

| C (Aromatic Benzofuran) | 122.0-150.0 | H (Aromatic Benzofuran) | 7.6-7.9 |

| C (Aromatic Benzene) | 125.0-138.0 |

Note: The values presented are typical ranges based on DFT calculations for structurally similar compounds and are intended for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying excited-state properties and predicting electronic absorption spectra. tandfonline.commdpi.com By calculating the vertical excitation energies and corresponding oscillator strengths from the ground state to various excited states, a theoretical UV-Vis spectrum can be generated. nih.gov

This analysis helps to identify the key electronic transitions, such as π → π* and n → π*, that are responsible for the absorption bands observed experimentally. The calculations are often performed in both the gas phase and with a solvent model to account for environmental effects on the electronic transitions. researchgate.net

Table 2: Predicted Electronic Absorption Properties of this compound via TD-DFT.

| Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 4.22 | 294 | 0.078 | HOMO → LUMO |

| 5.46 | 227 | 0.201 | HOMO-1 → LUMO |

| 5.77 | 215 | 0.580 | HOMO-1 → LUMO+1 |

Note: Data is illustrative, derived from TD-DFT calculations on analogous aromatic systems. tandfonline.com HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital.

DFT calculations are used to compute the harmonic vibrational frequencies of the molecule. These frequencies correspond to the fundamental modes of vibration, which are active in either the infrared (IR) or Raman spectra. nih.gov The theoretical spectra for this compound can be simulated at the B3LYP/6-311++G(d,p) level of theory.

Due to the neglect of anharmonicity and other systematic errors in the computational model, the calculated frequencies are often overestimated. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental data. tandfonline.comscifiniti.com A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis. nih.govnih.gov

Table 3: Selected Predicted Vibrational Frequencies for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | Medium (IR), Strong (Raman) |

| C=O Stretch (Lactone) | 1765 | Very Strong (IR) |

| Aromatic C=C Stretch | 1590-1610 | Strong (IR, Raman) |

| C-O-C Stretch | 1250 | Strong (IR) |

| C-H Out-of-Plane Bend | 750-850 | Strong (IR) |

Note: Frequencies are representative values based on DFT calculations for benzophenone and benzofuranone derivatives. nih.gov

Reactivity and Reaction Mechanism Studies

Computational methods are instrumental in predicting the reactivity of molecules and elucidating the intricate details of reaction mechanisms. By modeling the electronic landscape and energetic profiles of reactions, chemists can understand why certain transformations are favored over others.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent the electrostatic potential, where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For a molecule like this compound, the MEP map would be expected to show the most negative potential (red) around the carbonyl oxygen atom of the lactone ring, highlighting it as the primary site for electrophilic attack and protonation. The aromatic rings would exhibit regions of negative potential above and below the plane of the rings, characteristic of π-electron systems. Regions of positive potential (blue) would likely be located around the hydrogen atoms. This information is crucial for predicting how the molecule will interact with other reagents.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net

In computational studies of benzofuranone derivatives, the HOMO is typically found to be distributed over the fused benzene (B151609) ring and the phenyl substituent, indicating that these are the regions from which an electron is most easily removed. The LUMO is often localized on the benzofuranone core, particularly around the electron-withdrawing carbonyl group. For a related benzofuran (B130515) derivative, a calculated HOMO-LUMO energy gap of 4.189 eV suggested high polarizability and reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Benzofuranone Derivatives

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -2.0 |

| Energy Gap (ΔE) | 4.2 |

Note: These are typical values for related structures and may not represent the exact values for this compound.

Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction pathways and the characterization of transition states. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. Density Functional Theory (DFT) is a common method used for these types of investigations. beilstein-archives.org

For reactions involving 3-substituted phthalides, such as nucleophilic attack at the carbonyl carbon, computational studies can help determine the stereoselectivity of the reaction. beilstein-archives.org For instance, in the electroreductive coupling of related compounds, DFT calculations have been used to suggest that the free energy of a cyclization step determines the product selectivity. beilstein-archives.org The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes, and its energy determines the activation barrier and, consequently, the reaction rate.

Advanced Quantum Chemical Parameters

Beyond basic reactivity, quantum chemical calculations can predict more specialized properties of molecules, such as their response to external electric fields.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics, such as optical switching and frequency conversion. dntb.gov.ua Computational methods can be used to calculate NLO properties, including the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A large hyperpolarizability value is indicative of a significant NLO response.

Studies on benzofuranone derivatives have shown that they can possess favorable NLO properties. researchgate.net The presence of donor and acceptor groups and an extended π-conjugated system can enhance the NLO response. For this compound, the combination of the benzofuranone core and the phenyl substituent creates a system with significant electron delocalization. Computational analysis would likely reveal a notable dipole moment and hyperpolarizability, suggesting potential for NLO applications. Calculations on a related benzofuran derivative indicated that a small HOMO-LUMO gap is associated with higher polarizability and favorable NLO futures. researchgate.net

Table 2: Calculated NLO Parameters for a Representative Benzofuranone Derivative

| Parameter | Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 150 |

| First Hyperpolarizability (β) | 800 |

Note: These are representative values from studies on related compounds and are intended for illustrative purposes.

Band Gap (Egap) Analysis for Electronic Properties

No published data is available.

Hyperpolarizability Calculations for Optical Properties

No published data is available.

Synthetic Applications and Material Science Relevance of 3r 3 Phenyl 2 Benzofuran 1 3h One and Its Derivatives

Utilization as a Chiral Building Block in Organic Synthesis

The enantiopure nature of (3R)-3-Phenyl-2-benzofuran-1(3H)-one makes it a valuable chiral building block, or synthon, in asymmetric organic synthesis. The C-3 stereocenter provides a point of chirality that can be transferred or used to induce stereoselectivity in subsequent chemical transformations. Phthalides, in general, are recognized as important precursors for a variety of more complex structures. bldpharm.com The lactone moiety can undergo several reactions, such as reduction to form chiral diols or reaction with organometallic reagents to create new carbon-carbon bonds, all while retaining the initial stereochemistry.

The application of 3-substituted phthalides as building blocks is crucial in the synthesis of biologically active natural products and their analogs. bldpharm.com The strategic placement of the phenyl group and the defined stereochemistry in the (3R) configuration allow synthetic chemists to construct intricate three-dimensional molecular architectures with high levels of stereocontrol. This makes the compound a foundational element for creating libraries of chiral molecules for drug discovery and other life science applications.

Role as an Intermediate in the Synthesis of Complex Molecular Architectures and Natural Product Analogs

The isobenzofuranone skeleton is a core component of numerous naturally occurring compounds that exhibit a wide range of biological activities. mdpi.com Consequently, this compound serves as a key intermediate in the synthesis of these complex molecules and their analogs. Notable natural products containing the isobenzofuranone core include the antitussive and antitumor agent noscapine and the anti-HIV compound fuscinarin. mdpi.com

Synthetic routes targeting these and other complex molecules often rely on the initial construction of a substituted phthalide (B148349) ring system. By using an enantiomerically pure starting material like this compound, chemists can circumvent the need for challenging chiral separations or asymmetric reactions later in a synthetic sequence, leading to more efficient and economical syntheses. The compound provides a rigid scaffold that can be elaborated upon to build fused ring systems and other complex functionalities found in pharmacologically relevant molecules. researchgate.net

Applications in Polymer Chemistry as Stabilizers and Additives

Derivatives of 3-phenyl-2-benzofuran-1(3H)-one have been identified as highly effective stabilizers for organic polymers, protecting them against degradation caused by heat, oxidation, or light. nih.govnih.gov These compounds function as processing stabilizers and long-term antioxidants, thereby extending the service life of polymeric materials. They are particularly suitable for a wide range of organic polymers, including polyolefins (such as polyethylene and polypropylene), olefin copolymers, and polymers derived from unsaturated alcohols or acids. nih.gov

| Polymer Type | Stabilizer Class | Function |

| Polyolefins (PE, PP) | 3-Aryl-benzofuranone Derivatives | Heat and Oxidation Stabilizer |

| Olefin Copolymers | 3-Aryl-benzofuranone Derivatives | Processing Stabilizer |

| Polymers from Unsaturated Alcohols | 3-Aryl-benzofuranone Derivatives | Light-Induced Degradation Inhibitor |

Development of New Polymers and Optical Materials

The benzofuran (B130515) and isobenzofuran moieties are valuable components in the field of materials science for the development of novel polymers and optical materials. uni-regensburg.de The isobenzofuran subunit, in particular, has been integrated into conjugated systems to create organic fluorophores and materials with unique electronic properties. nih.govresearchgate.net These materials can exhibit interesting photophysical behaviors, such as large bathochromic (red) shifts in absorption and emission spectra, making them suitable for applications in near-infrared fluorescence imaging and nonlinear optics. nih.gov

While direct polymerization of this compound is not typical, its derivatives can be functionalized with polymerizable groups to be incorporated as monomers or additives in polymer chains. The rigid, aromatic structure of the benzofuranone core can impart enhanced thermal stability and specific optical properties to the resulting polymers. uni-regensburg.de

Antioxidant Properties in Material Science Contexts

The primary mechanism by which 3-phenyl-2-benzofuran-1(3H)-one derivatives function as polymer stabilizers is through their antioxidant activity. nih.gov Isobenzofuranone compounds are known to be effective radical scavengers. nih.gov In the context of material science, this antioxidant capability is crucial for preventing the oxidative degradation of polymers during high-temperature processing (e.g., extrusion and molding) and during their end-use lifetime.

Research on various benzofuran-2-one derivatives has demonstrated their capacity to reduce intracellular reactive oxygen species (ROS) and protect against oxidative stress in biological models. researchgate.net This inherent radical-scavenging ability translates directly to a material science context, where the compounds can neutralize peroxy radicals, hydroxyl radicals, and other reactive species that initiate polymer degradation. The effectiveness of these compounds is often linked to the substituents on the aromatic rings of the benzofuranone structure. nih.gov

| Compound Class | Antioxidant Assay | Finding |

| Isobenzofuranone Derivatives | DPPH Radical Scavenging | Potent antioxidant activity observed. nih.gov |

| 3,3-disubstituted-3H-benzofuran-2-one Derivatives | Cellular ROS Reduction | Significant reduction in intracellular ROS levels. researchgate.net |

| 3-Aryl-benzofuranone Derivatives | Polymer Processing | Effective stabilization against thermal oxidation. nih.gov |

Generation of Novel Ligands (e.g., P,O and P,N Hemilabile Ligands)

This compound is a promising, though not yet widely explored, precursor for the synthesis of chiral ligands for asymmetric catalysis. Its structure contains a lactone (an O-donor) and a chiral center, which are desirable features for ligand design. Specifically, it could be converted into P,O or P,N hemilabile ligands. Hemilabile ligands contain both a strong-binding and a weak-binding donor atom; the weak bond can dissociate to open a coordination site on a metal center for a substrate to bind during a catalytic cycle.

A potential synthetic pathway to such ligands could involve the reductive opening of the lactone ring to yield a chiral 1,2-disubstituted benzene (B151609) with alcohol and benzylic alcohol functionalities. The primary alcohol could then be selectively converted into a phosphine group (to create a P,O ligand) or further functionalized to an amine and then a phosphine (to create a P,N ligand). The chirality originating from the C-3 position would be preserved, yielding an enantiomerically pure ligand capable of inducing asymmetry in metal-catalyzed reactions. Such ligands derived from benzofuran scaffolds are of interest for their potential applications in catalysis. uni-regensburg.de

Strategic Precursor in the Development of Agrochemical Intermediates

The benzofuran nucleus is a "privileged structure" found in many biologically active compounds, including pharmaceuticals and potentially agrochemicals. researchgate.net Compounds containing this scaffold are known to exhibit a wide array of biological effects, including antifungal, insecticidal, and herbicidal activities. Although direct application of this compound as an agrochemical intermediate is not extensively documented, its structural features make it a highly valuable starting point for the synthesis of novel agrochemical candidates.

The development of new pesticides often involves the structural modification of known bioactive scaffolds. The chiral nature of this compound offers the potential to develop stereospecific agrochemicals, which can lead to higher efficacy and reduced environmental impact compared to racemic mixtures. By using this compound as a chiral template, chemists can synthesize derivatives with modified substitution patterns to optimize for specific pesticidal activity and explore new structure-activity relationships.

Q & A

Q. What are the recommended synthetic methods for (3R)-3-Phenyl-2-benzofuran-1(3H)-one, and how do reaction conditions influence yield?

Answer: The synthesis of benzofuranone derivatives often involves refluxing with a base catalyst. For example, a general method for related compounds uses 2-carboxy benzaldehyde and ketones in ethyl methyl ketone with K₂CO₃ under reflux for 10–12 hours . A one-pot pseudo three-component method has also been reported for benzofurans, achieving yields of 52–70% by optimizing solvent, temperature, and catalyst. Key considerations:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalyst : K₂CO₃ or NaOAc improves cyclization efficiency.

- Temperature : Reflux (80–100°C) ensures complete ring closure.

Q. How can the stereochemical configuration of this compound be confirmed?

Answer: X-ray crystallography is the gold standard for determining stereochemistry. For example, Cambridge Crystallographic Data Centre (CCDC) depositions (e.g., CCDC 1505246) provide validated structural data for related benzofuranones . Alternative methods:

- NMR spectroscopy : Coupling constants (e.g., ) differentiate axial/equatorial substituents.

- Circular Dichroism (CD) : Chiral centers induce Cotton effects in the 200–300 nm range.

Q. What safety protocols are critical when handling benzofuranone derivatives?

Answer:

- Ventilation : Use fume hoods to avoid inhalation hazards .

- PPE : Nitrile gloves and safety goggles are mandatory due to skin/eye irritation risks .

- First Aid : Immediate rinsing with water for 15 minutes if exposed; consult a physician .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for benzofuranone derivatives?

Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies:

- Variable-Temperature NMR : Detect conformational changes (e.g., coalescence temperatures).

- DFT Calculations : Compare computed and experimental NMR/X-ray data to identify dominant conformers .

- Crystallographic Refinement : Use programs like SHELXL to model disorder or thermal motion .

Case Study : In a study of 3-alkoxybenzofurans, NMR suggested planar structures, but X-ray revealed puckered rings due to steric hindrance .

Q. What experimental design limitations affect the generalizability of benzofuranone reactivity studies?

Answer: Common limitations include:

- Sample Degradation : Organic compounds degrade over time, altering reaction matrices. Stabilize samples with cooling (-20°C) .

- Low Variability : Simplified synthetic mixtures may not reflect real-world complexity. Use diverse substrates (e.g., electron-rich/withdrawn aryl groups) to validate reactivity trends .

Q. How can computational methods predict the regioselectivity of benzofuranone derivatization?

Answer:

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of (3R)-configured benzofuranones?

Answer:

Q. How do steric and electronic effects influence the biological activity of benzofuranone derivatives?

Answer:

- Steric Effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) enhance binding to hydrophobic pockets .

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, improving reactivity in Michael additions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.